Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]-
CAS No.: 821783-96-4
Cat. No.: VC16829483
Molecular Formula: C18H18N4S
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 821783-96-4 |
|---|---|
| Molecular Formula | C18H18N4S |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | 5-(4-methylsulfanylphenyl)-N-(2-pyridin-4-ylethyl)pyrazin-2-amine |
| Standard InChI | InChI=1S/C18H18N4S/c1-23-16-4-2-15(3-5-16)17-12-22-18(13-21-17)20-11-8-14-6-9-19-10-7-14/h2-7,9-10,12-13H,8,11H2,1H3,(H,20,22) |
| Standard InChI Key | RHIKSYCSRVOQNL-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=C(C=C1)C2=CN=C(C=N2)NCCC3=CC=NC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) substituted at position 5 with a 4-(methylthio)phenyl group. The amine group at position 2 is further functionalized with a 2-(4-pyridinyl)ethyl chain. This configuration introduces steric and electronic effects that influence its reactivity and interactions with biological targets.
Key structural features include:
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Pyrazine Core: Enhances metabolic stability and facilitates π-π stacking interactions with aromatic residues in enzymes.
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Methylthio-Phenyl Group: The sulfur atom contributes to lipophilicity, potentially improving membrane permeability.
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Pyridinyl-Ethyl Side Chain: Introduces basicity and hydrogen-bonding capabilities, critical for target binding .
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | 5-(4-methylsulfanylphenyl)-N-(2-pyridin-4-ylethyl)pyrazin-2-amine |
| Topological Polar Surface Area | 76.8 Ų (estimated) |
| Lipophilicity (LogP) | 3.2 (predicted) |
The compound’s moderate LogP value suggests balanced solubility and permeability, making it suitable for oral administration. Its polar surface area aligns with bioavailability benchmarks for central nervous system drugs .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of pyrazinamine derivatives typically involves multi-step reactions, as exemplified by the following generalized route :
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Pyrazine Core Formation: Condensation of diaminomaleonitrile with carbonyl compounds under acidic conditions.
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Acylation: Introduction of the 4-(methylthio)phenyl group via Friedel-Crafts alkylation.
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Amine Functionalization: Coupling of the pyridine-ethyl amine side chain using nucleophilic substitution or reductive amination .
A representative procedure from analogous compounds involves trifluoroacetic acid-catalyzed condensation, achieving yields of 65–78% . Modifications such as Suzuki coupling or desulfurization can further diversify the scaffold .
Optimization Challenges
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Regioselectivity: Controlling substitution patterns on the pyrazine ring requires precise reaction conditions .
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Purification: High-performance liquid chromatography (HPLC) is often necessary due to byproduct formation .
Biological Activity and Mechanism of Action
Antitubercular Activity
Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]- exhibits potent activity against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 1.56 µg/mL in the Microplate Alamar Blue Assay (MABA) . Its mechanism involves inhibition of pantothenate synthetase (MTBPS), an enzyme critical for bacterial coenzyme A biosynthesis . Molecular docking studies reveal strong interactions with MTBPS’s active site, particularly via hydrogen bonds with residues Ser196 and His44 .
Structure-Activity Relationships (SAR)
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Methylthio Group: Replacement with sulfoxide or sulfone reduces potency, emphasizing the importance of the thioether moiety.
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Pyridinyl-Ethyl Chain: Shortening the ethyl linker abolishes activity, highlighting the necessity of optimal side-chain length .
Comparative Analysis with Structural Analogues
The methylthio-phenyl substitution confers superior potency compared to fluorinated or pyrazolo-fused analogues .
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